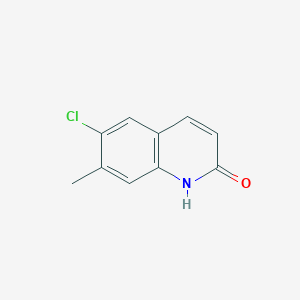

6-chloro-7-methylquinolin-2(1H)-one

Description

6-Chloro-7-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a bicyclic aromatic system with a ketone group at position 2 and substituents at positions 6 (chloro) and 7 (methyl). Quinolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structural features, such as electron-withdrawing chloro and electron-donating methyl groups, influence its reactivity, solubility, and intermolecular interactions, making it a subject of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloro-7-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,1H3,(H,12,13) |

InChI Key |

FBNAMVXHFMNBLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=O)N2)C=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-7-methylquinolin-2(1H)-one with analogs sharing the quinolin-2(1H)-one core, focusing on substituent effects, spectral properties, and applications.

Table 1: Key Structural Analogs and Their Properties

*Calculated based on molecular formula C₁₀H₈ClNO.

Key Observations:

Hydroxy vs. Methyl Groups: Hydroxy-substituted analogs (e.g., CAS 54675-25-1) exhibit enhanced hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to methylated derivatives .

Spectral Data: ¹H NMR: The target compound’s methyl group (δ ~2.5 ppm) and aromatic protons (δ 6.9–8.2 ppm) differ from hydroxy-substituted analogs, where OH protons appear at δ ~10–12 ppm . For example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one shows OH at δ 5.84 ppm (exchangeable with D₂O) . ¹³C NMR: Quinolinone carbonyl signals typically resonate at δ ~160–165 ppm. Chlorine and methyl substituents cause predictable deshielding in adjacent carbons .

Synthetic Routes: The target compound is synthesized via cyclization of substituted anilines with ketones or via halogenation of preformed quinolinones. In contrast, 4-hydroxy analogs (e.g., CAS 54675-25-1) often involve condensation with hydroxylamine or oxidation steps .

Biological Relevance: 4-Hydroxyquinolin-2(1H)-ones (e.g., CAS 1677-35-6) show antimicrobial activity against Gram-positive bacteria, while dihydroquinolinones (e.g., CAS 1823781-72-1) are explored for kinase inhibition . The methyl and chloro groups in the target compound may enhance membrane permeability, though specific activity data are pending.

Table 2: Comparative Spectral Data (Selected Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.